2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Description
2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a bicyclic heterocyclic compound featuring a fused benzofuran core with methyl substituents at positions 2 and 3. The dihydrobenzofuran scaffold is notable for its structural rigidity, which enhances binding affinity to biological targets. Its carboxylic acid moiety and methyl substituents contribute to its pharmacological profile, influencing both potency and selectivity in target interactions.
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,3-dimethyl-3H-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-8-5-3-4-6-9(8)14-11(7,2)10(12)13/h3-7H,1-2H3,(H,12,13) |
InChI Key |
NDVPTXCXMXLOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2OC1(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the construction of the benzofuran ring system. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using metal catalysts. These methods are designed to maximize yield and minimize by-products. The use of transition-metal catalyzed coupling reactions is also common in the industrial synthesis of benzofuran compounds .
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran ring and substituents undergo oxidation under controlled conditions:
a. Ring Oxidation
-
Reagent : Potassium permanganate (KMnO₄) in acidic or alkaline conditions.
-
Product : Cleavage of the dihydrofuran ring to form substituted benzoic acids or quinones.
-
Mechanism : Electrophilic attack on the aromatic ring, followed by ring-opening oxidation .
b. Methyl Group Oxidation
-
Reagent : Chromium trioxide (CrO₃) or ozone (O₃).
-
Product : Conversion of methyl groups to carboxylic acids, yielding tricarboxylic derivatives .
Example Reaction Table
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 80°C, 6 hrs | 2,3-Dimethyl-4-carboxybenzoic acid | 65% | |
| CrO₃ (AcOH) | RT, 12 hrs | 2,3-Dicarboxy-dihydrobenzofuran | 45% |
Reduction Reactions
Selective reduction targets the carboxylic acid or unsaturated bonds:
a. Carboxylic Acid Reduction
-
Reagent : Lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Product : Corresponding alcohol (2,3-dimethyl-2,3-dihydrobenzofuran-2-methanol) .
b. Ring Hydrogenation
Example Reaction Table
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C, 2 hrs | 2-Hydroxymethyl-2,3-dimethyl-dihydrobenzofuran | 78% | |
| H₂ (10 atm) | Pd-C, EtOH, 50°C | 2,3-Dimethyltetrahydrobenzofuran | 92% |
Substitution Reactions
Electrophilic substitution occurs at the aromatic ring or side chains:
a. Aromatic Halogenation
-
Reagent : Cl₂/FeCl₃ or Br₂/AlBr₃.
-
Product : Chlorinated or brominated derivatives at the 5- or 7-position of the benzofuran ring .
b. Carboxylic Acid Derivatives
-
Reagent : Thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide).
-
Product : Acid chlorides or amides for further functionalization .
Example Reaction Table
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cl₂/FeCl₃ | 25°C, 4 hrs | 5-Chloro-2,3-dimethyl-dihydrobenzofuran-2-carboxylic acid | 60% | |
| SOCl₂ | Reflux, 3 hrs | 2,3-Dimethyl-dihydrobenzofuran-2-carbonyl chloride | 85% |
Esterification and Hydrolysis
The carboxylic acid group readily forms esters or undergoes hydrolysis:
a. Esterification
b. Hydrolysis
Example Reaction Table
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃OH/H₂SO₄ | Reflux, 8 hrs | Methyl 2,3-dimethyl-dihydrobenzofuran-2-carboxylate | 90% | |
| LiOH (aq.) | RT, 4 hrs | 2,3-Dimethyl-dihydrobenzofuran-2-carboxylic acid | 99% |
Cycloaddition and Rearrangements
The dihydrofuran ring participates in cycloadditions:
a. Diels-Alder Reaction
-
Reagent : Dienophiles like maleic anhydride.
-
Product : Hexacyclic adducts with retained stereochemistry .
b. Claisen Rearrangement
Biological Derivatization
Modifications enhance pharmacological activity:
a. PPARα Agonist Synthesis
-
Reagent : Substituents at the 5-position (e.g., sulfonamide groups).
-
Activity : Enhanced binding affinity to PPARα receptors (IC₅₀ < 1 μM) .
b. Anticancer Analogues
-
Modification : Introduction of acrylate or methoxy groups.
-
Activity : Apoptosis induction in cancer cell lines (e.g., CAL-27 IC₅₀ = 48.5 μM) .
Comparative Reactivity Insights
Scientific Research Applications
Drug Development
2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid has been identified as a promising lead compound for drug development targeting metabolic diseases. Its structure allows it to interact effectively with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. Research indicates that derivatives of this compound can act as potent agonists for PPARα, leading to significant cholesterol and triglyceride-lowering effects in animal models .
The compound exhibits various biological activities, including:
- Anti-inflammatory effects : Some derivatives have shown enhanced anti-inflammatory activity through structural modifications that increase binding affinity to relevant receptors .
- Antitumor properties : Compounds similar to this compound have demonstrated anticancer activities, making them suitable candidates for further research in oncology.
- Antibacterial and antiviral effects : The benzofuran structure is associated with strong antibacterial and antiviral activities, indicating potential applications in infectious disease treatment.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its therapeutic potential. Studies have revealed that specific modifications to the benzofuran core can enhance potency and selectivity towards biological targets:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased binding affinity to PPARs |
| Alteration of carboxylic acid position | Affects interaction with metabolic pathways |
| Variations in side chains | Modulate solubility and pharmacokinetics |
PPAR Agonist Development
A systematic study on 2,3-dihydrobenzofuran derivatives demonstrated their effectiveness as subtype-selective PPARα agonists. In animal models of dyslipidemia, these compounds exhibited superior lipid-lowering effects compared to existing therapies like fenofibrate. Key findings included:
- Potency at lower doses than marketed drugs.
- Selectivity for the PPARα subtype over other PPAR family members .
Anti-inflammatory Research
Research involving the synthesis of 2,3-dihydrobenzofuran derivatives has shown that introducing specific substituents can significantly enhance anti-inflammatory activity. For instance, a derivative with a methyl group adjacent to the carboxylic acid exhibited remarkable potency in reducing carrageenan-induced edema in animal models .
Mechanism of Action
The mechanism of action of 2,3-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Benzyl Substituents : The 2,3-dimethyl configuration in the target compound enhances PPARα selectivity, while 3-benzyl derivatives (e.g., compound 13) favor NF-κB inhibition due to increased hydrophobicity and steric bulk .
- Carboxylic Acid Position : 2-Carboxylic acid derivatives (target compound) show hypolipidemic effects, whereas 5-carboxylic acid analogues (e.g., compound 13) are optimized for anticancer activity .
Hypolipidemic Activity
The target compound exhibits potent hypolipidemic effects in Syrian hamsters and Beagle dogs, reducing cholesterol and triglycerides at doses 10-fold lower than fenofibrate. This activity is attributed to its role as a PPARα agonist, with subtype selectivity driven by the 2,3-dimethyl and carboxylic acid groups .
Anticancer and NF-κB Inhibition
In contrast, N-(substituted)phenylamide derivatives (e.g., compound 13) demonstrate cytotoxicity against cancer cell lines (IC50 < 10 μM) and suppress NF-κB activity by >80% at 20 μM. The amide linkage and aromatic substituents (e.g., o-iodoanilide) enhance DNA intercalation and protein binding .
Pharmacological Data Comparison
Biological Activity
2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHO and a molecular weight of approximately 206.24 g/mol. Its structure features a benzofuran ring with two methyl groups at the 2 and 3 positions and a carboxylic acid functional group at the 2 position. This configuration contributes to its reactivity and biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- PPAR Agonism : It has been identified as a potent agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction plays a crucial role in lipid metabolism and glucose homeostasis, making it a candidate for treating metabolic disorders .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties through inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, which is pivotal in inflammatory responses .
- Anticancer Activity : Several derivatives of this compound have shown cytotoxic effects against various cancer cell lines, suggesting potential use as an anticancer agent. It has been linked to inhibiting cell proliferation and inducing apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- PPARα Agonism Study : A systematic study on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the benzofuran structure can enhance PPARα selectivity and potency. In animal models, compounds derived from this class exhibited significant reductions in cholesterol and triglyceride levels compared to fenofibrate .
- Anticancer Evaluation : A series of N-substituted phenylamide derivatives based on 2,3-dihydrobenzofuran showed potent cytotoxicity against several human cancer cell lines, including renal (ACHN) and breast (MM231) cancers. The lead compound demonstrated an IC value below 10 μM across multiple tests .
- Inflammation Model : In vitro studies using LPS-stimulated macrophages indicated that certain derivatives could inhibit NF-κB translocation effectively, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 2,3-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid, and what analytical methods validate its purity?
The synthesis often involves cyclization of substituted benzofuran precursors or palladium-catalyzed coupling reactions. For example, microwave-assisted synthesis has been employed to improve reaction efficiency and yield, reducing reaction times compared to conventional thermal methods . Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Discrepancies in theoretical vs. observed spectral data (e.g., in ¹³C NMR shifts) may indicate residual solvents or stereochemical impurities, necessitating further purification via column chromatography .
Q. How is the structure of this compound characterized, and what spectral anomalies are observed?
Key characterization techniques include:
- ¹H/¹³C NMR : Identifies methyl groups (δ 1.2–1.5 ppm for CH₃) and the dihydrobenzofuran ring system (δ 3.0–4.5 ppm for CH₂).
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches.
- MS : Molecular ion peaks (e.g., m/z 208.1 [M+H]⁺) validate molecular weight.
Anomalies, such as unexpected splitting in NMR spectra, may arise from restricted rotation in the dihydrobenzofuran ring or intermolecular hydrogen bonding .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid exhibit:
- Anticancer Activity : Inhibition of NF-κB signaling (IC₅₀ ~5–10 μM in HeLa cells) .
- Metabolic Regulation : PPARα agonism (EC₅₀ ~30–55 μM), though weaker than second-generation agonists like GW7647 .
- Antifungal Properties : Chitin synthase inhibition in Candida albicans (MIC ~25 μg/mL) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise?
Enantiomeric resolution often employs lipase-catalyzed acylations. For example, Pseudomonas cepacia lipase (Amano PS) selectively acetylates the (R)-enantiomer of dihydrobenzofuran derivatives, enabling separation via chromatography . Challenges include:
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?
A structure-activity relationship (SAR) study highlights:
Q. What experimental strategies address contradictory data in biological assays?
For conflicting cytotoxicity results (e.g., IC₅₀ variability across cell lines):
- Standardize Assay Conditions : Use matched cell lines (e.g., HeLa vs. MCF-7) and control for serum concentration (e.g., 10% FBS).
- Validate Target Engagement : Employ Western blotting to confirm NF-κB pathway inhibition .
- Replicate in 3D Models : Spheroid cultures better mimic in vivo tumor microenvironments .
Q. How can computational methods guide the design of novel derivatives?
- Docking Studies : Identify key interactions with NF-κB (e.g., hydrogen bonding with p65 subunit residues Glu246 and Lys441) .
- QSAR Models : Predict logP values to balance lipophilicity (optimal range: 2.5–3.5) and bioavailability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
